N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15761243
InChI: InChI=1S/C11H12FN3/c1-15-6-5-11(14-15)13-8-9-3-2-4-10(12)7-9/h2-7H,8H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol

N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15761243

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
IUPAC Name N-[(3-fluorophenyl)methyl]-1-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H12FN3/c1-15-6-5-11(14-15)13-8-9-3-2-4-10(12)7-9/h2-7H,8H2,1H3,(H,13,14)
Standard InChI Key VZWNOEMXRCCMDH-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)NCC2=CC(=CC=C2)F

Introduction

N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at positions 1 and 2. This specific compound features a fluorophenyl group, which enhances its lipophilicity and may influence its biological activity.

Synthesis and Chemical Reactions

The synthesis of N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves several steps, including reactions typical of amines and aromatic compounds. Common reactions include:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionBenzyl halidesPresence of a base

These reactions are valuable in synthetic chemistry, particularly in drug development and material science.

Biological Activity

Research indicates that N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine exhibits significant biological activity, including:

  • Antimicrobial: Potential activity against various microorganisms.

  • Antifungal: May exhibit efficacy against fungal strains.

  • Anticancer: Shows promise in inhibiting cancer cell growth.

The fluorophenyl group may enhance binding affinity to biological targets, potentially improving therapeutic efficacy. Mechanistically, this compound may interact with specific enzymes or receptors, modulating signaling pathways and influencing various biological processes.

Applications and Future Directions

N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has a variety of applications across different fields, including pharmaceuticals and biotechnology. Studies on interactions involving this compound are crucial for understanding its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amineC13H16FN3Fluorophenyl group enhances lipophilicity
[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amineNot specifiedDual pyrazole structure connected by a methylene bridge
5-(3-fluorophenyl)-N-methyl-1H-pyrazol-3-amineC10H10FN3Contains only one pyrazole ring

The uniqueness of N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine lies in its specific substitution pattern, particularly the fluorophenyl group, which influences its stability, reactivity, and biological activity compared to other pyrazole derivatives.

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